(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde (2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 154819-52-0
VCID: VC21138240
InChI: InChI=1S/C17H21NO3/c1-11-6-15-14-8-17(21-3)16(20-2)7-12(14)4-5-18(15)9-13(11)10-19/h7-11,15H,4-6H2,1-3H3/t11-,15+/m1/s1
SMILES: CC1CC2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde

CAS No.: 154819-52-0

Cat. No.: VC21138240

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde - 154819-52-0

Specification

CAS No. 154819-52-0
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name (2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde
Standard InChI InChI=1S/C17H21NO3/c1-11-6-15-14-8-17(21-3)16(20-2)7-12(14)4-5-18(15)9-13(11)10-19/h7-11,15H,4-6H2,1-3H3/t11-,15+/m1/s1
Standard InChI Key UNVIRAJJRSKZKJ-ABAIWWIYSA-N
Isomeric SMILES C[C@@H]1C[C@H]2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC
SMILES CC1CC2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC
Canonical SMILES CC1CC2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator